Tert-butyl 3-amino-3-phenylpropanoate
Overview
Description
Tert-butyl 3-amino-3-phenylpropanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group and an amino group attached to a phenylpropanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-phenylpropanoate typically involves the esterification of 3-amino-3-phenylpropanoic acid with tert-butyl alcohol. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 3-amino-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for peptide synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-phenylpropanoic acid: Lacks the tert-butyl ester group, making it less lipophilic.
tert-butyl 3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group instead of an amino group, altering its reactivity and applications.
tert-butyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure with a methyl-substituted phenyl ring, affecting its steric and electronic properties.
Uniqueness
Tert-butyl 3-amino-3-phenylpropanoate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-amino-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCBAISLMKLMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149193-92-0 | |
Record name | tert-butyl 3-amino-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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